molecular formula C16H22N6O2S B2612331 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide CAS No. 2309733-32-0

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide

Cat. No.: B2612331
CAS No.: 2309733-32-0
M. Wt: 362.45
InChI Key: VXXUWFYTMSLDHG-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide is a sophisticated chemical probe designed for investigative biology, primarily targeting kinase signaling pathways. The core [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its high affinity and selectivity for protein kinases, which are critical regulators in diseases such as cancer and inflammatory disorders. The 3-cyclobutyl substituent is a strategic feature often employed to optimize interactions within the hydrophobic pocket of the kinase ATP-binding site. This compound is further functionalized with an azetidine ring, a conformationally restricted moiety that improves metabolic stability and ligand efficiency, linked to a N-methylcyclopropanesulfonamide group. The sulfonamide moiety is a common pharmacophore that can engage in key hydrogen bonding interactions, enhancing binding affinity and selectivity. As a research tool, this compound is of significant value for profiling kinase inhibitor selectivity, deconvoluting complex cellular signaling networks, and validating new targets in oncology and immunology research. Its structure suggests potential as a potent and selective inhibitor for a specific subset of kinases, making it an excellent candidate for lead optimization studies and mechanism-of-action investigations. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S/c1-20(25(23,24)13-5-6-13)12-9-21(10-12)15-8-7-14-17-18-16(22(14)19-15)11-3-2-4-11/h7-8,11-13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXUWFYTMSLDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly, hydrazine derivatives react with diketones or ketoesters under acidic or basic conditions to form the triazole ring, which is then fused with a pyridazine ring.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the triazolopyridazine intermediate.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonation of the azetidine-triazolopyridazine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azetidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazolopyridazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The azetidine and cyclopropanesulfonamide groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Cyclopropanesulfonamide C₁₇H₂₁N₆O₂S (estimated) ~410 (estimated)
BK45979 [1,2,4]triazolo[4,3-b]pyridazine 3,3,3-Trifluoropropylsulfonamide C₁₆H₂₁F₃N₆O₂S 418.4371
Compound 118 [1,2,4]triazolo[4,3-a]pyridine 5-Chloro-3-(methylsulfonyl), cyclopropa-fused pyrazole C₂₉H₂₈ClF₄N₇O₂S ~654 (estimated)

Physicochemical Properties and Bioavailability

  • Target Compound :
    • The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains, while the sulfonamide group improves solubility via hydrogen bonding.
  • Compound 118 :
    • The bulky cyclopropa-fused pyrazole and chloro-methylsulfonyl groups likely reduce solubility but enhance target binding specificity .

Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : The triazolopyridazine core is prevalent in kinase inhibitors (e.g., JAK2, ALK). Substituents like sulfonamides modulate ATP-binding pocket interactions.
  • Metabolic Stability : Cyclopropanesulfonamide’s rigidity may reduce cytochrome P450-mediated metabolism compared to BK45979’s flexible trifluoropropyl chain .
  • Selectivity : Compound 118’s chloro-methylsulfonyl group and fused pyrazole suggest higher selectivity for cysteine proteases or kinases with hydrophobic pockets .

Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological activities associated with this compound.

Structural Characteristics

The compound features a unique molecular structure characterized by multiple heterocyclic rings and functional groups. Its molecular formula is C17H19N7O2SC_{17}H_{19}N_{7}O_{2}S, with a molecular weight of approximately 354.385 Da. The presence of a cyclobutyl moiety and a sulfonamide group suggests potential interactions with various biological targets.

Property Details
Molecular Formula C17H19N7O2SC_{17}H_{19}N_{7}O_{2}S
Molecular Weight 354.385 Da
Melting Point 188–189 °C
Structural Features Heterocycles, sulfonamide group

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyridazine Core : The initial step involves the synthesis of the triazolo-pyridazine scaffold through cyclization reactions.
  • Introduction of Cyclobutyl Group : The cyclobutyl moiety is introduced via alkylation reactions.
  • Formation of the Azetidine Ring : The azetidine structure is synthesized through ring-closing reactions.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced to complete the synthesis.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Biological Activity

Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The presence of triazole and pyridazine moieties is often associated with anti-inflammatory effects.
  • Potential Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

Study 1: Antimicrobial Activity

A study conducted on derivatives of triazolo-pyridazine indicated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Study 2: Anti-inflammatory Effects

Research published in Nature Chemical Biology demonstrated that triazole-containing compounds could inhibit pro-inflammatory cytokines in vitro. This compound was shown to reduce TNF-alpha levels significantly in cell cultures.

Study 3: Anticancer Potential

In vivo studies on related compounds indicated that they could induce apoptosis in cancer cell lines. Preliminary results suggest that this compound may exhibit similar properties.

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